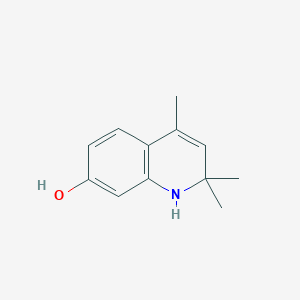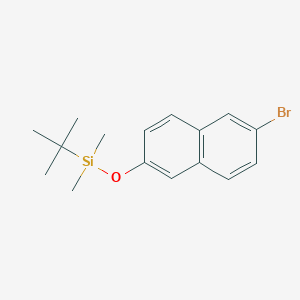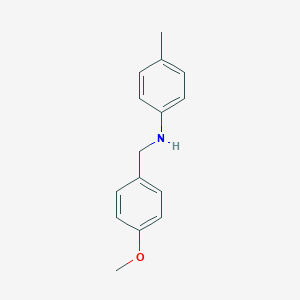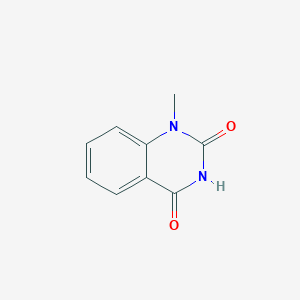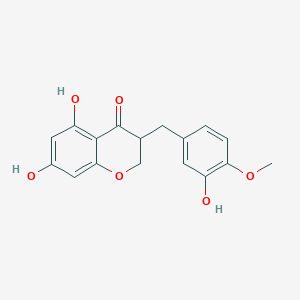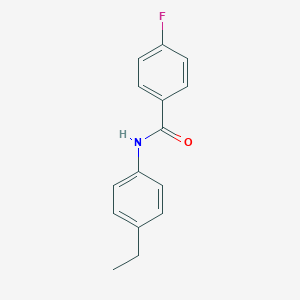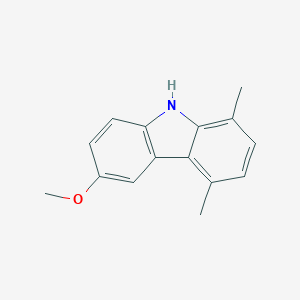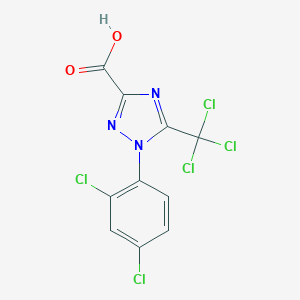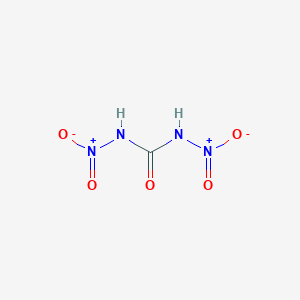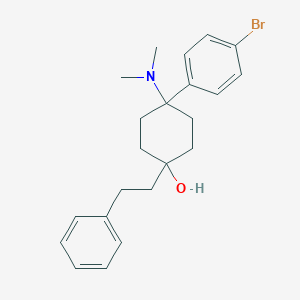
Bromadol
説明
Bromadol, also known as BDPC, is a potent synthetic opioid analgesic. It was first synthesized in the 1970s by a team of researchers at Boehringer Ingelheim. However, it was never marketed for medical use due to its high potency and potential for abuse. Bromadol has recently gained attention in the scientific community due to its unique chemical structure and potential applications in research.
作用機序
Bromadol acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a series of intracellular signaling pathways that ultimately lead to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
Bromadol produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause adverse effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
Bromadol has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. It also has a long duration of action, which allows for sustained effects in animal models. However, its high potency and potential for abuse make it difficult to handle and require special precautions in the laboratory.
将来の方向性
There are several future directions for research on bromadol, including its potential use as a therapeutic agent for pain management and addiction treatment. It may also have applications in the development of new opioid receptor ligands and the study of the opioid system in the brain. However, further research is needed to fully understand its pharmacological properties and potential clinical applications.
Conclusion:
Bromadol is a potent synthetic opioid analgesic that has gained attention in the scientific community for its unique chemical structure and potential applications in research. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying the opioid system in the brain and its role in pain perception, addiction, and other physiological processes. However, its potential for abuse and adverse effects require caution and special precautions in the laboratory. Further research is needed to fully understand its pharmacological properties and potential clinical applications.
科学的研究の応用
Bromadol has been studied for its potential use as a research tool in various fields, including pharmacology, neuroscience, and toxicology. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying the opioid system in the brain and its role in pain perception, addiction, and other physiological processes.
特性
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUTWWKYIVBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018410 | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77239-98-6 | |
| Record name | Bromadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



